molecular formula C4H4I2O3 B107641 Iodoacetic anhydride CAS No. 54907-61-8

Iodoacetic anhydride

Cat. No.: B107641
CAS No.: 54907-61-8
M. Wt: 353.88 g/mol
InChI Key: RBNSZWOCWHGHMR-UHFFFAOYSA-N
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Description

Iodoacetic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C4H4I2O3 and its molecular weight is 353.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroplast Membrane Conformational Changes

Iodoacetic anhydride has been utilized in the study of chloroplast thylakoid membrane conformational changes. It was used to monitor changes in response to light, with findings indicating that Photosystem II-dependent proton release is required to elicit differential binding. This research enhances our understanding of chloroplast membrane dynamics and their response to external stimuli (Prochaska & Dilley, 1978).

Reactions with Methionine

This compound's interaction with methionine residues in proteins has been studied, revealing insights into the chemistry of protein modification. This research is significant for understanding protein chemistry and the effects of this compound on protein function (Gundlach, Moore, & Stein, 1959).

Modification of Polypeptides

A method for the selective modification of alpha-amino groups at the N-termini of unprotected peptides was developed using this compound. This technique is crucial for biochemical studies involving peptide modification and cross-linking, offering high selectivity and minimal side reactions (Wetzel et al., 1990).

Oxyiodinations of Alkenes and Alkynes

This compound is used in a novel method for the regio- and diastereoselective iodoacetoxylation of alkenes and alkynes. This approach represents a significant advancement in organic synthesis, providing a more environmentally friendly and efficient pathway for chemical transformations (Hokamp et al., 2017).

Photoreceptor Degeneration Studies

In a study on photoreceptor degeneration in cats, this compound was used to induce complete photoreceptor degeneration, providing a model for genetic and cellular therapies in vision restoration (Nan et al., 2013).

Radiation-Sensitizing Effects

This compound was studied for its ability to enhance gamma-radiation inactivation of Micrococcus radiodurans, suggesting potential applications in microbiology and radiobiology (Lee, Anderson, & Elliker, 1963).

Effects on Insect Enzymes

Research on the effect of iodoacetic acid on choline acetylase in insects provides insights into the impact of chemical agents on insect physiology and potential applications in pest control (Boccacci, Natalizi, & Bettini, 1960).

Mechanism of Action

Target of Action

Iodoacetic anhydride (IAA) primarily targets lysine residues and N-terminal α-amino groups of peptides . It is used as a linker for the development of reagents used for differential protein quantitation via ion scanning . It also reacts with cysteine residues in proteins .

Mode of Action

IAA interacts with its targets by linking lysine residues to N-terminal α-amino groups of peptides . It also acts by capping amines and yielding a thiol reactive iodo-derivative . This interaction results in structural and conformational changes in the target proteins, causing elongation and unfolding of the protein due to loosening of the backbone and polypeptide chains .

Biochemical Pathways

IAA affects the pentose phosphate pathway (PPP) and Embden-Meyerhof-Parnas pathway (EMP) . The increased metabolism in PPP and EMP, as well as the decreased tricarboxylic acid (TCA) cycle, might be relevant to the increased growth and DHA biosynthesis in the mutants . IAA is also known to inhibit glycolysis from muscle glycogen .

Pharmacokinetics

It is known that iaa is soluble in chloroform , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of IAA and their impact on its bioavailability.

Result of Action

IAA induces significant molecular and cellular effects. It reduces cell viability and intracellular lysozyme activity . It also induces DNA damage and increases the expression of P21/Cdkn1a, a cyclin-dependent kinase inhibitor, both in vitro and in vivo . These changes result in impaired immune protein function in coelomocytes, leading to cellular dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IAA. For instance, IAA is a water disinfection byproduct formed by reactions between oxidizing disinfectants and iodide . The presence of iodide in raw water in certain regions can lead to the formation of iodination disinfection byproducts during chloramine-assisted disinfection of naturally iodide-containing water . These environmental factors can potentially affect the concentration, distribution, and toxicity of IAA in the environment.

Safety and Hazards

Iodoacetic anhydride is classified as Acute Tox. 3; Skin Corr. 1A; Eye Dam. 1; H301, H314, H318 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Biochemical Analysis

Biochemical Properties

Iodoacetic anhydride plays a significant role in biochemical reactions. It is known for its ability to react with cysteine residues in proteins . This property makes it useful in the synthesis of N-iodoacetyl glycosylamine derivatives and converting amino precursors to iodoacetyl derivatives . It is also used for linking lysine residues to N-terminal α-amino groups of peptides .

Cellular Effects

Exposure of astroglia-rich primary cultures to this compound can lead to a decrease in cellular glutathione (GSH) content, inhibition of cellular glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity, and a reduction in cellular lactate production . These changes can cause a delayed cell death detectable after 90 minutes of incubation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules. It is known to irreversibly inhibit the glycolytic enzyme GAPDH . This inhibition occurs due to the reaction of this compound with cysteine residues in proteins .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on cellular GSH content and glycolysis can be observed after a certain period of exposure .

Dosage Effects in Animal Models

It is known that systemic treatment with this compound can induce high toxic effects and a high mortality rate .

Metabolic Pathways

This compound is known to affect glycolysis and glutathione metabolism . It inhibits the glycolytic enzyme GAPDH, which can lead to a decrease in cellular lactate production .

Transport and Distribution

Given its reactivity with cysteine residues in proteins, it may interact with various proteins during its transport and distribution .

Subcellular Localization

Given its reactivity with proteins, it may be localized to areas where these proteins are present .

Properties

IUPAC Name

(2-iodoacetyl) 2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNSZWOCWHGHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)CI)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970240
Record name Iodoacetic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Iodoacetic anhydride
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CAS No.

54907-61-8
Record name Iodoacetic anhydride
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Record name Iodoacetic anhydride
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Record name Iodoacetic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does iodoacetic anhydride achieve high selectivity for the N-terminal α-amino group in peptides, despite the presence of other nucleophilic groups like lysine side chains?

A1: this compound exhibits remarkable selectivity for the N-terminal α-amino group over lysine side chains primarily due to the pH control employed during the reaction. At a pH of 6.0, the α-amino group (pKa ~ 8) is significantly more nucleophilic than the ε-amino group of lysine (pKa ~ 10.5). This difference in pKa values allows for preferential acylation of the N-terminus with minimal modification of lysine residues [, , ].

Q2: Can you elaborate on the mechanism of action of this compound in peptide modification and its advantages over alternative methods?

A2: this compound acts as an acylating agent. Its reaction with the N-terminal α-amino group proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of a stable iodoacetylated peptide [, , ]. This modification offers several advantages over traditional crosslinking methods like 2-iminothiolane or N-hydroxysuccinimide esters. Specifically, this compound demonstrates superior selectivity for the α-amino group, minimizing side reactions with other amino acid residues such as His, Met, and Lys []. This selectivity is crucial in minimizing unwanted modifications and ensuring the desired product formation.

Q3: What are the potential applications of this compound in peptide and protein chemistry beyond simple crosslinking?

A3: this compound's utility extends beyond basic crosslinking. It facilitates the creation of cyclic peptides by reacting with peptides containing a nucleophilic side chain (e.g., Met, Lys) []. This cyclization reaction is particularly efficient for Lys and Met residues and holds potential for developing novel peptide therapeutics and probes. Additionally, this compound serves as a valuable tool for incorporating complex carbohydrate structures into peptides. This is achieved by reacting iodoacetylated peptides with thiol-containing oligosaccharides, offering a route to prepare glycosylated peptides with potential applications in various biological studies [].

Q4: How does iodoacetylation of peptides influence their fragmentation patterns in mass spectrometry, and what are the analytical benefits?

A4: Iodoacetylation, specifically at the N-terminus, simplifies the high-energy collision spectra of peptides in tandem mass spectrometry []. This modification promotes the formation of predominantly N-terminal fragment ions (a(n) and d(n) ions), simplifying spectral interpretation. The abundance of d(n) ions also aids in differentiating between leucine and isoleucine residues, which can be challenging in conventional peptide fragmentation. This simplified fragmentation pattern facilitates faster and more confident peptide sequencing, particularly beneficial for complex mixtures or modified peptides.

Q5: What are some of the limitations of using this compound for peptide modification?

A5: While this compound offers several advantages, it does have limitations. One notable drawback is its incompatibility with cysteine residues, requiring their protection before the reaction []. Additionally, the reaction conditions, especially pH, need to be carefully controlled to ensure the desired selectivity for the N-terminal α-amino group [, ]. Deviations from optimal pH can lead to side reactions with other nucleophilic residues.

Q6: Are there any documented instances of this compound being used to modify non-peptide biomolecules?

A6: Yes, this compound has been successfully employed in the synthesis of luminescent europium(III) chelates for labeling bioactive molecules like antibodies []. This application demonstrates the versatility of this compound beyond peptide and protein modification, highlighting its potential in developing novel bioanalytical tools.

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